N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a methylphenyl group, and an isoindolyl acetamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form N-(2-benzoyl-4-methylphenyl)amide.
Cyclization to Isoindole: The intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole ring.
Acetylation: The final step involves the acetylation of the isoindole intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amides, thioethers.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the methyl group on the phenyl ring.
N-(4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the benzoyl group.
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is unique due to the presence of both the benzoyl and methyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions compared to similar compounds.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-15-11-12-20(19(13-15)22(28)16-7-3-2-4-8-16)25-21(27)14-26-23(29)17-9-5-6-10-18(17)24(26)30/h2-13H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFLKCQRMODTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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